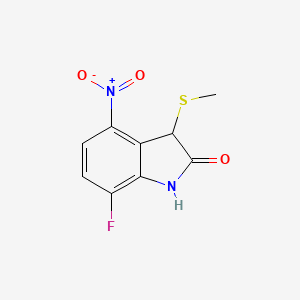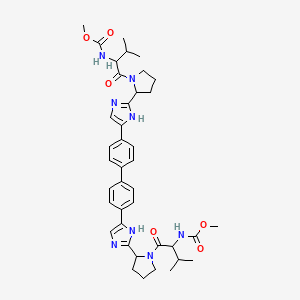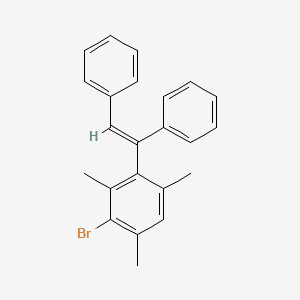
2H-Indol-2-one, 7-fluoro-1,3-dihydro-3-(methylthio)-4-nitro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- It is a heterocyclic compound containing an indole ring system, which is widely found in natural products and pharmaceuticals.
2H-Indol-2-one, 7-fluoro-1,3-dihydro-3-(methylthio)-4-nitro-: , also known by other names such as 1,3-dihydroindol-2-one , 2-Indolinone , and Oxindole , has the chemical formula C₈H₇NO with a molecular weight of approximately 133.15 g/mol .
Métodos De Preparación
Synthetic Routes: The synthesis of this compound involves various methods, including cyclization reactions. One common approach is the Fischer indole synthesis, where an aryl hydrazine reacts with a carbonyl compound (such as an aldehyde or ketone) under acidic conditions to form the indole ring.
Reaction Conditions: Acidic catalysts (such as sulfuric acid) are typically used in the Fischer indole synthesis.
Industrial Production: While there isn’t a specific industrial-scale production method for this compound, it can be synthesized in the laboratory.
Análisis De Reacciones Químicas
Reactivity: It can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The specific products depend on the reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block in the synthesis of various indole derivatives.
Biology and Medicine: Its derivatives exhibit diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Limited industrial applications, but its derivatives find use in pharmaceutical research.
Mecanismo De Acción
- The exact mechanism of action for this compound depends on its specific derivatives. it likely interacts with cellular targets (e.g., enzymes, receptors) and modulates biological pathways.
Comparación Con Compuestos Similares
Similar Compounds: Other indole derivatives, such as 7-fluoroindolin-2-one and 7-fluoro-1,3-dihydro-3,3-dimethyl-2H-indol-2-one , share structural similarities.
Uniqueness: The presence of the 4-nitro group and the methylthio substituent distinguishes it from other indole derivatives.
Propiedades
Fórmula molecular |
C9H7FN2O3S |
|---|---|
Peso molecular |
242.23 g/mol |
Nombre IUPAC |
7-fluoro-3-methylsulfanyl-4-nitro-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C9H7FN2O3S/c1-16-8-6-5(12(14)15)3-2-4(10)7(6)11-9(8)13/h2-3,8H,1H3,(H,11,13) |
Clave InChI |
VRXUHTITZHFUDD-UHFFFAOYSA-N |
SMILES canónico |
CSC1C2=C(C=CC(=C2NC1=O)F)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-(5-chlorothiophen-2-yl)ethyl]cyclopropanamine](/img/structure/B12097783.png)

![trisodium;4-(10,13-dimethyl-3,7-disulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B12097788.png)


![Methyl 2-[2-[2-(2-acetamidopropanoylamino)propanoylamino]propanoylamino]propanoate](/img/structure/B12097800.png)
![2-[4-(10,13-Dimethyl-3,7,12-trioxo-1,2,4,5,6,8,9,11,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl)pentanoylamino]ethanesulfonic acid](/img/structure/B12097809.png)





![8-Oxa-2-thia-5-azaspiro[3.5]nonane](/img/structure/B12097847.png)

